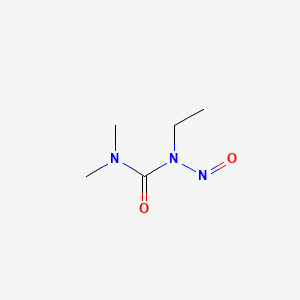

N',N'-Dimethyl-N-ethyl-N-nitrosourea

Description

BenchChem offers high-quality N',N'-Dimethyl-N-ethyl-N-nitrosourea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N',N'-Dimethyl-N-ethyl-N-nitrosourea including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

50285-71-7 |

|---|---|

Molecular Formula |

C5H11N3O2 |

Molecular Weight |

145.16 g/mol |

IUPAC Name |

1-ethyl-3,3-dimethyl-1-nitrosourea |

InChI |

InChI=1S/C5H11N3O2/c1-4-8(6-10)5(9)7(2)3/h4H2,1-3H3 |

InChI Key |

IQQINRUQUTUNST-UHFFFAOYSA-N |

SMILES |

CCN(C(=O)N(C)C)N=O |

Canonical SMILES |

CCN(C(=O)N(C)C)N=O |

Other CAS No. |

50285-71-7 |

Synonyms |

DMENU compound N',N'-dimethyl-N-ethyl-N-nitrosourea |

Origin of Product |

United States |

Foundational & Exploratory

Technical Assessment: Carcinogenic Potential of N',N'-Dimethyl-N-ethyl-N-nitrosourea

The following technical guide details the carcinogenic potential, mechanism of action, and experimental utility of N',N'-Dimethyl-N-ethyl-N-nitrosourea (DMENU), a specialized alkylating agent.[1][2]

CAS No: 50285-71-7 | Molecular Formula:

Executive Summary

N',N'-Dimethyl-N-ethyl-N-nitrosourea (DMENU) is a potent, direct-acting carcinogen and mutagen belonging to the nitrosourea class.[1][2][3] Structurally related to the well-characterized N-ethyl-N-nitrosourea (ENU), DMENU is distinguished by the dimethyl substitution on the N' (carbamoyl) nitrogen.[1][2]

Critical Distinction: Unlike ENU, DMENU cannot form isocyanates upon decomposition.[1][2] This unique physicochemical property renders DMENU a "pure" alkylating agent, decoupling DNA alkylation from the protein carbamoylation effects typically seen with other nitrosoureas (e.g., BCNU, CCNU).[1][2] This makes it an invaluable tool for researchers isolating the specific contribution of ethyl-DNA adducts to carcinogenesis without the confounding variables of DNA repair enzyme inhibition via carbamoylation.[1][2]

Chemical Identity & Physicochemical Properties[1][2][3][4]

Structural Architecture

The molecule consists of a urea backbone with an ethyl-nitroso group on one nitrogen (N1) and two methyl groups on the opposing nitrogen (N3).[1][2]

-

Solubility: Lipophilic; soluble in DMSO, ethanol, and acetone.[1][2] Limited stability in aqueous solution at physiological pH.[1][2]

-

Stability: Highly sensitive to light and moisture.[1][2] Decomposes rapidly in alkaline conditions.[1][2]

Decomposition Kinetics

In aqueous environments at physiological pH (7.4), DMENU undergoes hydrolysis.[1][2] The

Comparison of Decomposition Products:

-

ENU: Ethyl diazonium ion (Alkylator) + Cyanate/Isocyanate (Carbamoylator).[1][2]

-

DMENU: Ethyl diazonium ion (Alkylator) + Dimethylamine (Inert) +

.[1][2]

Mechanism of Action (MOA)

The "Pure Alkylator" Pathway

DMENU functions as a monofunctional ethylating agent.[1][2] Its carcinogenicity is driven almost exclusively by the transfer of an ethyl group (

-

Spontaneous Hydrolysis: DMENU hydrolyzes to form the ethyldiazonium ion (

).[1][2] -

DNA Adduct Formation: The diazonium ion attacks DNA bases.[1][2]

-

Miscoding Event: During DNA replication,

-EtG pairs with Thymine instead of Cytosine. -

Mutation Fixation: This results in a GC

AT transition mutation , a hallmark of nitrosourea-induced carcinogenesis (e.g., activation of K-ras oncogenes).[1][2]

Absence of DNA Repair Inhibition

Standard nitrosoureas release isocyanates that carbamoylate lysine residues on DNA repair enzymes (e.g., DNA Polymerase

Visualization of Signaling & Decomposition

The following diagram illustrates the divergent pathways between ENU and DMENU.

Figure 1: Comparative decomposition pathways of ENU and DMENU.[1][2] Note that DMENU bypasses the protein carbamoylation pathway, acting as a pure DNA alkylator.[1][2]

Carcinogenic Profile & Toxicity[1][2][5][6][7][8][9][10][11]

Mutagenic Potency

Research indicates that DMENU exhibits unexpectedly high genetic toxicity in rodent models, comparable to or exceeding that of ENU in specific assays.[1][2] This challenges the assumption that carbamoylation is required for high carcinogenic potency.[1][2]

| Parameter | ENU (Standard) | DMENU (Target) |

| Primary Lesion | ||

| Carbamoylation | Yes (High) | No (Negligible) |

| Mutagenicity (Ames) | Highly Positive | Positive |

| Rodent Carcinogenicity | Potent (Neuro/Lymph) | Potent (Lymphoreticular/Lung) |

| Repair Inhibition | Yes | No |

Target Organs

In rodent bioassays (rats/mice), ethylating nitrosoureas typically induce tumors in tissues with low MGMT (repair enzyme) activity or high cell proliferation rates.[1][2]

-

Primary Targets: Lymphoreticular system (T-cell lymphomas), Lungs (Adenomas/Carcinomas), and Nervous system (Gliomas - though less common than with methylating agents).[1][2]

-

Latency: Rapid induction; tumors often palpable within 12-20 weeks post-exposure depending on dosage.[1][2]

Experimental Protocols

Safety & Handling (Critical)

Warning: DMENU is a potent carcinogen.[1][2] All procedures must be performed in a Class II Biological Safety Cabinet (BSC).[1][2]

-

PPE: Double nitrile gloves, tyvek sleeves, N95/P100 respirator (if outside BSC), and safety goggles.[1][2]

-

Inactivation: Decontaminate surfaces with 5% Sodium Hydroxide (NaOH) or a 1:1 mixture of 5% NaOH and Ethanol.[1][2] Allow 30 minutes contact time.

-

Storage: Store neat compound at -20°C, desiccated and protected from light.

Preparation for In Vivo Administration

DMENU is unstable in aqueous solution.[1][2] Solutions must be prepared immediately before use.[1][2]

Protocol: Single Dose Induction (Mouse Model)

-

Vehicle: Citrate-Phosphate buffer (pH 6.[1][2]0) is preferred to slightly retard hydrolysis compared to PBS (pH 7.4).[1][2] Alternatively, dissolve in anhydrous DMSO and dilute 1:10 with saline immediately prior to injection.[1][2]

-

Dosage:

-

Procedure:

-

Monitoring: Monitor animals for weight loss, rough coat, and palpable masses starting at week 8.

In Vitro Mutagenesis Assay

To assess pure alkylation damage in cell lines (e.g., CHO or V79 cells):

-

Seed cells at

cells/dish. -

Treat with DMENU (0.1 – 2.0 mM) for 1 hour in serum-free medium.

-

Replating for colony survival (toxicity) and 6-thioguanine resistance (HPRT mutation assay).[1][2]

Diagram: DNA Repair Logic

Understanding the interaction between DMENU-induced damage and cellular repair systems is vital for interpreting results.[1][2]

Figure 2: Fate of DMENU-induced O6-Ethylguanine lesions.[1][2] Without carbamoylation to inhibit MGMT, the mutation rate depends entirely on the baseline MGMT levels of the target tissue.

References

-

Tinwell, H., Paton, D., & Guttenplan, J. B. (1996).[1][2][4] Unexpected genetic toxicity to rodents of the N',N'-dimethyl-N-ethyl-N-nitrosourea.[1][2] Environmental and Molecular Mutagenesis, 27(3), 202–210.[1][2][4] Link

-

Likhachev, A. J., et al. (1983).[1][2] Comparison of mutagenicity of N-methyl-N-nitrosourea and N-ethyl-N-nitrosourea in human diploid fibroblasts. Carcinogenesis, 4(1), 115-118.[1][2] Link

-

Shibuya, T., & Morimoto, K. (1986).[1][2] Review of the mutagenicity of N-ethyl-N-nitrosourea in the mouse. Mutation Research/Reviews in Genetic Toxicology, 168(2), 129-146.[1][2] Link

-

Singer, B. (1979).[1][2] N-nitroso alkylating agents: formation and persistence of alkyl derivatives in mammalian nucleic acids as contributing factors in carcinogenesis.[1][2] Journal of the National Cancer Institute, 62(6), 1329–1339.[1][2] Link

-

ChemicalBook. (n.d.).[1][2] N',N'-Dimethyl-N-ethyl-N-nitrosourea Product Properties. Link

Sources

Technical Guide: Solubility & Stability Profile of N',N'-Dimethyl-N-ethyl-N-nitrosourea

Executive Summary

N',N'-Dimethyl-N-ethyl-N-nitrosourea (CAS: 50285-71-7), often analyzed as a structural analog to the potent mutagen N-ethyl-N-nitrosourea (ENU), presents a distinct physicochemical profile due to the full methylation of the N' (urea) nitrogen. Unlike ENU, which possesses a labile proton facilitating rapid base-catalyzed decomposition, the N',N'-dimethyl substitution blocks the primary isocyanate degradation pathway, theoretically enhancing stability in neutral to slightly basic aqueous environments.

This guide provides a rigorous technical framework for the solubilization, handling, and storage of this compound, designed for researchers requiring precise dosing in mutagenesis or carcinogenesis studies.

Part 1: Physicochemical Profile[1]

The solubility behavior of N',N'-Dimethyl-N-ethyl-N-nitrosourea is governed by its lipophilicity and the absence of hydrogen bond donors on the urea backbone.

| Property | Value / Description |

| Systematic Name | 1-Ethyl-1-nitroso-3,3-dimethylurea |

| CAS Number | 50285-71-7 |

| Molecular Formula | |

| Molecular Weight | 145.16 g/mol |

| Physical State | Pale yellow oil or low-melting solid (sensitive to light) |

| LogP (Octanol/Water) | ~0.5 – 0.8 (Estimated; more lipophilic than ENU) |

| Primary Solubility | High in polar aprotic solvents (DMSO, DMF) |

| Aqueous Solubility | Low to Moderate (limited by lipophilic methyl groups) |

Structural Impact on Solubility

The addition of two methyl groups at the N-3 position (N') removes the hydrogen bonding capability present in ENU (

-

Decreases Water Solubility : The molecule is less able to integrate into the aqueous hydrogen-bonding network.

-

Increases Organic Solubility : Enhanced compatibility with DMSO, Ethanol, and lipid bilayers.

Part 2: Solubility Landscape & Solvent Selection

Primary Solvent: Dimethyl Sulfoxide (DMSO)

Status: Recommended Vehicle DMSO is the gold standard for preparing high-concentration stock solutions (>100 mM). It prevents premature hydrolysis and allows for long-term storage at -80°C.

-

Solubility Limit: > 50 mg/mL

-

Protocol: Dissolve pure compound in anhydrous DMSO. Vortex for 30 seconds.

-

Caveat: DMSO can penetrate tissues; ensure the final concentration in biological assays is < 0.1% (v/v) to avoid vehicle toxicity.

Secondary Solvents: Ethanol & Acetone

Status: Alternative Vehicles Useful for applications where DMSO is contraindicated (e.g., specific enzymatic assays sensitive to sulfoxides).

-

Ethanol (Absolute): Soluble (> 20 mg/mL). Suitable for rapid evaporation if coating surfaces.

-

Acetone: Soluble.[1] Highly volatile; use only if solvent removal is planned.

Aqueous Buffers (PBS, Saline)

Status: Diluent Only Direct solubilization in water is not recommended due to slow kinetics and potential heterogeneity.

-

Solubility Limit: < 5 mg/mL (estimated).[2]

-

Stability Risk: While more stable than ENU, aqueous solutions should still be prepared immediately before use to prevent hydrolytic loss of titer.

Part 3: Stability & Degradation Mechanism[5]

The critical distinction between N',N'-Dimethyl-N-ethyl-N-nitrosourea and standard nitrosoureas (ENU/MNU) lies in the degradation pathway.

The "Blocked" Pathway

Standard nitrosoureas decompose via base-catalyzed proton abstraction from the N' nitrogen, leading to the formation of an unstable isocyanate and a diazoalkane (the alkylating species).

-

ENU Mechanism:

-

N',N'-Dimethyl Mechanism: The N' nitrogen has no protons (

).-

Result: The rapid, base-catalyzed elimination of isocyanate is chemically blocked.

-

Implication: This compound exhibits significantly higher stability in neutral/basic buffers compared to ENU. Degradation is likely driven by slower acid-catalyzed hydrolysis or thermal decomposition.

-

Visualizing the Stability Logic

Caption: Structural blockade of the base-catalyzed decomposition pathway in N',N'-Dimethyl-N-ethyl-N-nitrosourea compared to ENU.

Part 4: Preparation Protocols

Protocol A: Preparation of 100 mM Stock Solution

Objective: Create a stable stock for long-term storage.

-

Calculate Mass:

-

Target Volume: 1 mL

-

Target Concentration: 100 mM

-

MW: 145.16 g/mol

-

Required Mass: 14.5 mg

-

-

Weighing: Weigh ~14.5 mg of N',N'-Dimethyl-N-ethyl-N-nitrosourea into a tared, amber glass vial (light sensitive).

-

Solubilization: Add 1.0 mL of Anhydrous DMSO (molecular sieve treated).

-

Mixing: Vortex vigorously for 30–60 seconds until fully dissolved.

-

Storage: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -80°C . Stability: > 1 year.[3]

Protocol B: Preparation of Working Solution (In Vivo/In Vitro)

Objective: Prepare a vehicle-safe dilution for immediate administration.

-

Thaw: Thaw one aliquot of DMSO stock on ice.

-

Diluent Prep: Prepare sterile PBS (pH 7.4) or Citrate Buffer (pH 6.0).

-

Note: Slightly acidic pH (6.0) further stabilizes nitrosoureas.

-

-

Dilution:

-

Add stock dropwise to the diluent while vortexing.

-

Ratio: Do not exceed 10% DMSO for in vivo IP injections; < 0.5% for cell culture.

-

Example: Add 10 µL stock to 990 µL media (1:100 dilution).

-

-

Usage: Use within 30 minutes of preparation. Discard unused aqueous solution.

Part 5: Safety & Handling (E-E-A-T)

WARNING: As a nitrosourea derivative, this compound must be treated as a potential carcinogen and mutagen .

| Hazard Class | Precautionary Measure |

| Carcinogenicity | Handle only in a Class II Biological Safety Cabinet (BSC). |

| Skin Absorption | Wear double nitrile gloves. DMSO enhances skin permeability of the toxin. |

| Inactivation | Deactivate spills with 10% Sodium Hydroxide (NaOH) or 5% Sodium Thiosulfate. Allow 24h reaction time. |

| Disposal | Segregate as hazardous chemical waste (cytotoxic/genotoxic stream). |

Decontamination Verification

Because the N',N'-dimethyl analog resists base-catalyzed hydrolysis (as detailed in Part 3), standard alkaline inactivation (NaOH) may be slower than with ENU.

-

Recommendation: Use a surfactant-rich alkaline solution (e.g., 1M NaOH + 1% SDS) and extend contact time to >24 hours to ensure ring opening or hydrolysis via alternative pathways.

References

-

National Institute of Standards and Technology (NIST). Urea, N-ethyl-N',N'-dimethyl-N-nitroso- (CAS 50285-71-7) Mass Spectrum and Properties. NIST Chemistry WebBook. Available at: [Link]

-

Loeppky, R. N. (1994). Nitrosamine and Nitrosourea Chemistry.[4] In: Nitrosamines and Related N-Nitroso Compounds. American Chemical Society. (Mechanistic grounding for N-nitroso decomposition pathways).

-

Yoshida, K., Yano, K., & Nagamatsu, K. (1985).[5] Hydrolysis of N,N'-dimethyl-N'-(p-nitrophenyl)-N-nitrosourea. Journal of the Chemical Society, Perkin Transactions 2.[5] (Validates the stability mechanism of N'-substituted nitrosoureas). Available at: [Link]

Sources

- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 2. quora.com [quora.com]

- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 4. N-Nitroso-N-methylurea - Wikipedia [en.wikipedia.org]

- 5. N-nitroso compounds. Part 3. Hydrolysis of N,N′-dimethyl-N′-(p-nitrophenyl)-N-nitrosourea in aqueous basic solution. Effect of a cationic micelle on the hydrolysis of substituted N-nitrosourea - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note: In Vitro Characterization of N',N'-Dimethyl-N-ethyl-N-nitrosourea (DMENU)

This Application Note is designed for researchers in toxicology and drug safety assessment. It addresses the specific handling, experimental design, and mechanistic interpretation of N',N'-Dimethyl-N-ethyl-N-nitrosourea (DMENU) , a structural analog of the classic mutagen N-ethyl-N-nitrosourea (ENU).

Classification: Mechanistic Toxicology / Alkylating Agents CAS Registry Number: 50285-71-7 Version: 1.0

Executive Summary & Scientific Rationale

In the landscape of alkylating agents, N',N'-Dimethyl-N-ethyl-N-nitrosourea (DMENU) occupies a unique and critical niche. Unlike its famous congener ENU (N-ethyl-N-nitrosourea), which is highly unstable and decomposes spontaneously at physiological pH to release alkylating cations and isocyanates, DMENU is hydrolytically stable .

The substitution of the N' protons with methyl groups (

The Paradox: Despite this stability and lack of reactivity in standard in vitro bacterial assays (Ames test) even with S9 activation, DMENU is a potent carcinogen in rats. This makes DMENU an essential mechanistic probe for distinguishing between:

-

Direct Alkylation: (Characteristic of ENU/MNU).

-

Metabolic/Enzymatic Activation: (Required for DMENU).

-

Carbamoylation: (Caused by isocyanates from ENU; absent in DMENU).

This protocol outlines the methodology to utilize DMENU as a stable alkylating probe to investigate non-canonical activation pathways and to serve as a negative control for spontaneous hydrolysis in DNA damage assays.

Chemical Mechanism & Signaling Pathways[1]

To understand the experimental data, one must visualize the structural blockade in DMENU compared to ENU.

Comparative Decomposition Pathway

The following diagram illustrates why DMENU requires a different experimental approach than ENU.

Figure 1: Mechanistic divergence between ENU and DMENU. DMENU lacks the N'-proton required for spontaneous base-catalyzed decomposition.

Safety & Handling Protocol

WARNING: DMENU is a potent carcinogen. Although it is hydrolytically stable (reducing the risk of immediate vapor pressure from decomposition), it persists in the environment longer than ENU.

-

Containment: Class II Biological Safety Cabinet (BSC).

-

PPE: Double nitrile gloves, tyvek sleeves, N95/P100 respirator if handling powder.

-

Deactivation: Unlike ENU, which deactivates in mild alkali (NaOH), DMENU is resistant to mild base .

-

Required Deactivation Solution: 50% Ethanol + 1M NaOH (exposure > 24 hours) or high-intensity UV irradiation.

-

Experimental Protocols

Protocol A: Preparation of Stock Solutions

DMENU is lipophilic. Aqueous solubility is lower than ENU.

-

Weighing: Weigh DMENU (approx. 10 mg) into a pre-tared, amber glass vial within a fume hood.

-

Solvent: Dissolve in anhydrous DMSO (Dimethyl sulfoxide) to create a 100 mM Stock Solution .

-

Note: Vortex for 1 minute. Ensure complete dissolution.

-

-

Storage: Aliquot into single-use glass vials. Store at -80°C .

-

Stability: Stable for >1 year in DMSO at -80°C.

-

Working Solution: Dilute in serum-free media immediately prior to use. Keep DMSO concentration < 1% in final culture.

-

Protocol B: Mammalian Cell Mutagenicity (HPRT Assay)

Since DMENU is often negative in standard Ames tests (Salmonella) due to bacterial inability to metabolize it, a mammalian system with metabolic competence (or co-culture) is required.

Target System: CHO-K1 or V79 cells (Chinese Hamster). Metabolic Activation: Rat Liver S9 Fraction (Induced) is mandatory for activity, though often weak.

Step-by-Step Workflow:

-

Seeding:

-

Seed

cells per 100mm dish in DMEM + 10% FBS. -

Incubate 24h to reach exponential growth (60-70% confluence).

-

-

Treatment (Pulse Exposure):

-

Wash cells with PBS.

-

Prepare Treatment Media: Serum-free DMEM + S9 Mix (10% v/v) + Cofactors (NADP, G-6-P).

-

Add DMENU at varying concentrations: 0, 0.1, 0.5, 1.0, 2.0, 5.0 mM .

-

Positive Control: ENU (direct acting) or Benzo[a]pyrene (requires S9).

-

Negative Control:[1] DMSO (0.5%).

-

Incubate for 3 hours at 37°C.

-

-

Recovery & Expression:

-

Remove treatment media. Wash 2x with PBS.

-

Add fresh complete media (DMEM + 10% FBS).

-

Subculture cells for 7-9 days to allow phenotypic expression of HPRT- mutants (clearance of pre-existing HPRT enzyme).

-

-

Selection:

-

Harvest cells.

-

Plate

cells/dish (5 dishes per dose) in media containing 6-Thioguanine (6-TG) (5 µg/mL). -

Plate 200 cells/dish (3 dishes) in non-selective media for Cloning Efficiency (CE).

-

-

Quantification:

-

Incubate 10-14 days. Stain colonies with Crystal Violet.

-

Calculate Mutation Frequency (MF):

-

Data Analysis & Interpretation

Expected Results Matrix

| Parameter | ENU (Control) | DMENU (Test Article) | Interpretation |

| Hydrolytic Stability | Low ( | High ( | DMENU persists in media; dosing is cumulative. |

| Ames Test (Bacteria) | Positive (Direct) | Negative/Weak | Bacteria lack specific oxidative dealkylases required for DMENU. |

| Mammalian HPRT (+S9) | Positive | Positive (Dose-dependent) | Mammalian enzymes (or S9) convert DMENU to alkylating species. |

| Carbamoylation | High | Negligible | DMENU does not release isocyanic acid; cleaner DNA alkylation signal. |

Troubleshooting the "Lijinsky Paradox"

If DMENU shows low mutagenicity in your in vitro assay but you know it is carcinogenic in vivo:

-

S9 Incompatibility: Standard Aroclor-induced S9 might not express the specific P450 isozyme required for DMENU demethylation.

-

Protocol Adjustment: Switch to Primary Hepatocytes (Rat/Human) for the treatment phase. These cells possess endogenous metabolic competency that exceeds S9 fractions.

Experimental Workflow Diagram

Figure 2: Experimental workflow for HPRT mutagenicity assay using DMENU, highlighting the critical requirement for metabolic activation.

References

- Lijinsky, W. (1992). Chemistry and Biology of N-Nitroso Compounds. Cambridge University Press.

-

Lijinsky, W., & Reuber, M. D. (1983). Carcinogenicity of hydroxylated alkylnitrosoureas and of nitrosooxazolidines by mouse skin painting and by gavage. Cancer Research, 43(1), 214-221. Link

-

Singer, B. (1976). All oxygens in nucleic acids react with carcinogenic ethylating agents. Nature, 264, 333–339. Link

-

Guttenplan, J. B. (1990). Mutagenesis by N-nitroso compounds: Relationships to DNA adducts, DNA repair, and mutational specificities. Mutation Research/Reviews in Genetic Toxicology, 239(3), 177-243. Link

-

Lijinsky, W. (1982). Structure-activity relations in carcinogenesis by N-nitroso compounds. IARC Scientific Publications, (41), 533-542. Link

Sources

Application Notes and Protocols for In Vitro Carcinogenesis Studies using N-Nitroso Compounds

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Modeling Carcinogenesis in a Dish

The study of cancer initiation and progression relies on robust models that can recapitulate the complex molecular events driving malignant transformation. Chemical carcinogens, particularly N-nitroso compounds, have long served as powerful tools in both in vivo and in vitro cancer research. This guide provides detailed application notes and protocols for the use of two highly potent alkylating agents, N-ethyl-N-nitrosourea (ENU) and Diethylnitrosamine (DEN) , in cell culture systems. While the user's initial query mentioned "N',N'-Dimethyl-N-ethyl-N-nitrosourea," our comprehensive search indicates a likely reference to the widely studied and commercially available ENU or its close relative, DEN.

ENU is a direct-acting alkylating agent, meaning it does not require metabolic activation to exert its mutagenic effects[1][2]. In contrast, DEN is a pro-carcinogen that necessitates metabolic activation by cytochrome P450 enzymes, primarily in hepatocytes, to become a potent DNA-alkylating agent[3][4]. This fundamental difference dictates the experimental design for their use in cell culture.

This document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a deep understanding of the methodologies. We will delve into the mechanisms of action, provide detailed safety and handling protocols, and present step-by-step instructions for cell treatment and subsequent downstream analyses to assess genotoxicity, cytotoxicity, apoptosis, and neoplastic transformation.

Mechanism of Action: The Alkylating Assault on DNA

The carcinogenicity of ENU and DEN stems from their ability to transfer ethyl groups to nucleophilic sites on DNA bases, forming DNA adducts[1][2][5]. These adducts, if not repaired by cellular DNA repair mechanisms, can lead to mispairing during DNA replication, resulting in permanent mutations.

N-ethyl-N-nitrosourea (ENU): As a direct-acting agent, ENU's ethyl group is readily transferred to oxygen and nitrogen atoms in DNA bases. The most significant of these adducts for mutagenesis is O⁶-ethylguanine (O⁶-EtG), which can mispair with thymine instead of cytosine, leading to a G:C to A:T transition mutation[2][6]. Other adducts like O⁴-ethylthymine and O²-ethylthymine also contribute to its mutagenic profile[7].

Diethylnitrosamine (DEN): DEN's journey to a carcinogen begins with its metabolic activation, typically by cytochrome P450 2E1 (CYP2E1) in the liver[3]. This process generates an unstable α-hydroxy intermediate that spontaneously decomposes to form an ethyl diazonium ion, the ultimate electrophilic species that ethylates DNA, forming the same pro-mutagenic adducts as ENU, predominantly O⁶-ethylguanine[3].

Critical Safety and Handling Protocols

WARNING: N-ethyl-N-nitrosourea and Diethylnitrosamine are potent carcinogens, mutagens, and teratogens.[8][9][10] Handle these compounds with extreme caution in a designated area, following all institutional and national safety regulations.

Personal Protective Equipment (PPE):

-

Gloves: Always wear double nitrile or latex gloves. For handling concentrated DEN, butyl rubber or SilverShield® gloves are recommended as DEN can attack nitrile rubber[7][11].

-

Eye Protection: Safety glasses with side shields or splash goggles are mandatory.

-

Lab Coat: A disposable gown or a dedicated lab coat should be worn.

-

Respiratory Protection: All work with solid or concentrated ENU and DEN must be performed in a certified chemical fume hood or a Class II, B2 biological safety cabinet to prevent inhalation[7][11][12]. For animal studies where aerosols may be generated, a respirator with organic vapor cartridges may be necessary[11].

Handling and Storage:

-

ENU: Is a light-sensitive, yellow-pink crystalline solid[8][10]. It should be stored in a cool, dry, dark place.

-

DEN: Is a volatile, yellow, oily liquid[11]. It is combustible and should be stored away from heat and strong oxidizing agents[7].

-

Weighing and Reconstitution: Perform in a chemical fume hood. For ENU, a stock solution can be prepared in an appropriate solvent like DMSO or ethanol[13][14]. DEN is typically diluted in culture medium or saline.

Spill and Waste Disposal:

-

Spills: In case of a spill, evacuate the area immediately. Decontamination should be performed by trained personnel wearing appropriate PPE[9][15]. Absorb liquid spills with an inert material and place in a sealed container for hazardous waste disposal. For ENU powder, moisten with a suitable solvent before cleanup to avoid generating dust[8].

-

Waste: All contaminated materials (pipette tips, tubes, culture flasks, media) must be treated as hazardous waste. A common method for degrading nitrosamines is treatment with aluminum-nickel alloy powder and aqueous alkali[16]. Follow all institutional guidelines for hazardous chemical waste disposal[7][15].

Part 1: In Vitro Treatment with N-ethyl-N-nitrosourea (ENU)

ENU's direct-acting nature makes it suitable for inducing mutagenesis in a wide variety of cell types in culture, as it does not require metabolic activation.

Protocol 1.1: General ENU Treatment of Adherent Cells

This protocol is a starting point and should be optimized for your specific cell line and experimental goals.

Materials:

-

Adherent cell line of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS), sterile

-

N-ethyl-N-nitrosourea (ENU)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

96-well, 24-well, or 6-well tissue culture plates

-

Sterile pipette tips and tubes

Procedure:

-

Cell Seeding:

-

One day prior to treatment, seed cells in tissue culture plates at a density that will allow for logarithmic growth during the treatment period. A confluence of 50-70% on the day of treatment is generally recommended.

-

-

Preparation of ENU Stock Solution:

-

CAUTION: Perform this step in a chemical fume hood.

-

Prepare a 10 mg/mL stock solution of ENU in anhydrous DMSO. Gently vortex to dissolve. This stock solution can be stored in small aliquots at -20°C, protected from light.

-

-

ENU Treatment:

-

On the day of treatment, aspirate the culture medium from the cells.

-

Prepare working solutions of ENU by diluting the stock solution in serum-free medium to the desired final concentrations. A typical starting range for mutagenesis studies is 50-200 µg/mL[13][17]. For cytotoxicity assays, a broader range may be necessary (e.g., 0-1 mg/mL)[18].

-

Add the ENU-containing medium to the cells. Include a vehicle control (medium with the same final concentration of DMSO as the highest ENU concentration).

-

Incubate the cells for a defined period. A short exposure of 30 minutes to 4 hours is often sufficient for mutagenesis[17]. For some applications, a longer exposure of up to 24 hours may be used[18].

-

-

Post-Treatment Wash:

-

After the incubation period, carefully aspirate the ENU-containing medium.

-

Wash the cells three times with sterile PBS to remove any residual ENU.

-

Add fresh, complete culture medium to the cells.

-

-

Recovery and Downstream Analysis:

-

Return the cells to the incubator. The subsequent steps will depend on the endpoint being measured. For mutagenesis assays, a recovery period of several days is necessary to allow for DNA repair and mutation fixation. For cytotoxicity or apoptosis assays, analysis can often be performed within 24-72 hours post-treatment.

-

Part 2: In Vitro Treatment with Diethylnitrosamine (DEN)

Due to its requirement for metabolic activation, in vitro studies with DEN are most relevant in cell types that possess cytochrome P450 activity, such as primary hepatocytes or certain hepatoma cell lines (e.g., HepG2). Alternatively, an exogenous metabolic activation system, such as a rat liver S9 fraction, can be added to the culture medium of non-metabolically competent cells[19].

Protocol 2.1: DEN Treatment of Hepatocytes with Metabolic Activation

Materials:

-

Primary hepatocytes or a metabolically active hepatoma cell line

-

Complete cell culture medium

-

Diethylnitrosamine (DEN)

-

Optional: Rat liver S9 fraction and NADPH-regenerating system

-

Tissue culture plates

Procedure:

-

Cell Seeding:

-

Seed hepatocytes at an appropriate density in collagen-coated plates to ensure attachment and proper morphology.

-

-

Preparation of DEN Working Solution:

-

In a chemical fume hood, prepare a stock solution of DEN in sterile culture medium or saline.

-

Further dilute the stock solution in culture medium to achieve the desired final concentrations. A wide range of concentrations (e.g., 25-800 µg/mL) has been reported, depending on the cell type and duration of exposure[20].

-

-

DEN Treatment:

-

Aspirate the old medium and add the DEN-containing medium to the cells.

-

For cells lacking metabolic activity: Supplement the medium with a rat liver S9 fraction and an NADPH-regenerating system according to the manufacturer's instructions.

-

Include a vehicle control (medium without DEN).

-

Incubate the cells for the desired duration, typically 24 to 48 hours[20].

-

-

Post-Treatment and Analysis:

-

Following incubation, the medium can be removed, and cells can be washed with PBS.

-

Add fresh medium and allow cells to recover or proceed directly to downstream assays.

-

Part 3: Downstream Analysis and Validation

A critical component of any study involving carcinogen treatment is the robust assessment of its cellular effects. The following are key assays to validate the efficacy of ENU or DEN treatment and to characterize the cellular response.

Workflow for In Vitro Carcinogenesis Studies

Caption: Experimental workflow for in vitro carcinogenesis studies.

Protocol 3.1: Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan is proportional to the number of living cells[21][22].

Procedure:

-

Seed cells in a 96-well plate and treat with ENU or DEN as described above.

-

At the end of the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.

-

Incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals[22][23].

-

Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.

Data Interpretation:

| Treatment Group | Absorbance (570 nm) | % Viability (relative to control) |

| Vehicle Control | 1.25 ± 0.08 | 100% |

| ENU (50 µg/mL) | 1.05 ± 0.06 | 84% |

| ENU (100 µg/mL) | 0.78 ± 0.05 | 62.4% |

| ENU (200 µg/mL) | 0.45 ± 0.04 | 36% |

Protocol 3.2: DNA Damage Assessment (Comet Assay)

The single-cell gel electrophoresis (Comet) assay is a sensitive method for detecting DNA strand breaks in individual cells.

Principle: Damaged DNA, containing breaks and fragments, migrates further in an electric field than intact DNA, forming a "comet" shape with a head of intact DNA and a tail of damaged DNA[1][24][25][26].

Procedure: A generalized alkaline comet assay protocol involves:

-

Embedding treated cells in a low-melting-point agarose on a microscope slide.

-

Lysing the cells to remove membranes and proteins, leaving behind the nucleoid.

-

Placing the slides in an alkaline electrophoresis buffer to unwind the DNA.

-

Performing electrophoresis.

-

Staining the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualizing under a fluorescence microscope.

Data Interpretation: The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail relative to the head.

Protocol 3.3: Apoptosis Detection (TUNEL Assay)

The TUNEL (TdT-mediated dUTP Nick-End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) adds labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA, which can then be detected by fluorescence microscopy or flow cytometry[2][6][19][20][27].

Procedure:

-

Fix and permeabilize treated cells.

-

Incubate with the TUNEL reaction mixture containing TdT and labeled dUTPs.

-

Wash to remove unincorporated nucleotides.

-

Visualize the labeled cells using a fluorescence microscope. Nuclei of apoptotic cells will show strong fluorescence.

Protocol 3.4: Mutagenesis Assessment (In Vitro Micronucleus Assay)

This assay detects chromosomal damage by identifying micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division[4][28][29][30].

Principle: Cells are treated with the test compound, and after a suitable incubation period, the formation of micronuclei in the cytoplasm of interphase cells is scored.

Procedure: The assay is typically performed according to OECD Test Guideline 487[4]. This involves treating cells, potentially in the presence of cytochalasin B to block cytokinesis and identify cells that have undergone division, followed by fixation, staining, and microscopic analysis to quantify the frequency of micronucleated cells.

Protocol 3.5: Neoplastic Transformation Assessment (Cell Transformation Assay)

Cell transformation assays (CTAs) are in vitro methods to assess the carcinogenic potential of chemicals by measuring their ability to induce morphological and growth pattern changes indicative of neoplastic transformation[3][5][17][31].

Principle: Normal cells exhibit contact inhibition, forming a monolayer in culture. Transformed cells lose this inhibition and grow in disorganized, multi-layered foci.

Procedure:

-

Treat cells (e.g., BALB/c 3T3 or Bhas 42 cells) with ENU or DEN.

-

Culture the cells for several weeks, with regular medium changes.

-

Fix and stain the plates.

-

Score the number of transformed foci based on morphological criteria such as criss-cross growth, dense layering, and altered cell shape[3].

Signaling Pathway Perturbation by ENU/DEN

Caption: Cellular signaling pathways affected by ENU/DEN treatment.

Conclusion: A Powerful Toolkit for Cancer Research

The use of N-ethyl-N-nitrosourea and Diethylnitrosamine in cell culture provides an invaluable platform for dissecting the molecular underpinnings of carcinogenesis. By inducing DNA damage and mutations in a controlled in vitro environment, researchers can investigate the roles of specific genes and pathways in cancer initiation and progression, as well as screen for potential anti-cancer therapeutics. The successful application of these powerful carcinogens hinges on a thorough understanding of their mechanisms of action, meticulous adherence to safety protocols, and the implementation of robust, validated downstream assays. This guide provides a comprehensive framework to empower researchers in their quest to unravel the complexities of cancer.

References

-

Evaluation of DNA damage using single-cell gel electrophoresis (Comet Assay). Journal of Conservative Dentistry. [Link]

-

Comet Assay for the Detection of DNA Breaks Protocol. Creative Diagnostics. [Link]

-

TUNEL Assay for Analyzing Apoptosis & Cell Death. Opentrons. [Link]

-

Mammalian Cell In Vitro Micronucleus Assay. Charles River. [Link]

-

Mastering Apoptosis Detection: A Step-by-Step TUNEL Assay Protocol. BenchSci. [Link]

-

LCSS: DIETHYLNITROSAMINE (AND RELATED NITROSAMINES). National Academies Press. [Link]

-

Carcinogenicity: Three Cell Transformation Assays. Joint Research Centre. [Link]

-

Chemical Safety Practices Recommendations N-Nitrosodiethylamine (NDEA, Diethylnitrosamine, DEN). NCI at Frederick. [Link]

-

Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of N-Nitrosodiethylamine (DEN). James Madison University. [Link]

-

TUNEL Apoptosis Assay (Chromogenic). Creative Bioarray. [Link]

-

Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Mutagenesis. [Link]

-

Increase of proliferation and DNA damage in mouse hepatocytes treated with diethylnitrosamine. Journal of Biomedical and Translational Research. [Link]

-

Comet Assay. Slideshare. [Link]

-

N-Nitroso-N-ethylurea - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

-

TUNEL staining : The method of choice for measuring cell death. Assay Genie. [Link]

-

Bhas 42 Cell Transformation Assay for Genotoxic and Non-Genotoxic Carcinogens. ResearchGate. [Link]

-

Results for "Comet Assay". Springer Nature Experiments. [Link]

-

Comet Assay DNA Damage Analysis at Single Cell Level. Andor. [Link]

-

Elevated mutagenesis and decreased DNA repair at a transgene are associated with proliferation but not apoptosis in p53-deficient cells. PNAS. [Link]

-

Understanding the Bhas 42 cell transformation assay: A first step in detecting carcinogenesis. Labcorp. [Link]

-

Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. PubMed. [Link]

-

The Cell Transformation Assay: A Historical Assessment of Current Knowledge of Applications in an Integrated Approach to Testing and Assessment for Non-Genotoxic Carcinogens. MDPI. [Link]

-

Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD. [Link]

-

A Novel, Sensitive Assay for O6-methyl- And O6-ethylguanine in DNA, Based on Repair by the Enzyme O6-alkylguanine-DNA-alkyltransferase in Competition With an Oligonucleotide Containing O6-methylguanine. PubMed. [Link]

-

OECD 487: in vitro micronucleus assay using TK6 cells to investigate mechanism of action. National Toxicology Program. [Link]

-

Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms. Journal of Visualized Experiments. [Link]

-

Genome-wide chemical mutagenesis screens allow unbiased saturation of the cancer genome and identification of drug resistance mutations. Genome Research. [Link]

-

MTT Assay: Assessing Cell Proliferation. Opentrons. [Link]

-

Safe disposal of carcinogenic nitrosamines. PubMed. [Link]

-

N-Ethyl-N-nitrosourea. PubChem. [Link]

-

Use of N-ethyl-N-nitrosourea (ENU). University of Wisconsin-Madison. [Link]

-

Cell Viability Assays. NCBI Bookshelf. [Link]

-

LC MS Method For DNA Adducts Analysis In Cell-Based In-Vitro Samples. NorthEast BioLab. [Link]

-

Mass Spectrometric Analysis of the Active Site Tryptic Peptide of Recombinant O6-Methylguanine-DNA Methyltransferase Following Incubation with Human Colorectal DNA Reveals the Presence of an O6-Alkylguanine Adductome. ACS Publications. [Link]

-

Methods for the Detection of DNA Adducts. Springer Nature Experiments. [Link]

-

ENU Mutagenesis in the Mouse. Current Protocols in Molecular Biology. [Link]

Sources

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. clyte.tech [clyte.tech]

- 3. labcorp.com [labcorp.com]

- 4. oecd.org [oecd.org]

- 5. Carcinogenicity: Three Cell Transformation Assays - Joint Research Centre [joint-research-centre.ec.europa.eu]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. lsuhsc.edu [lsuhsc.edu]

- 8. nj.gov [nj.gov]

- 9. Diethylnitrosamine-Health Hazard and Toxicity_Chemicalbook [chemicalbook.com]

- 10. N-Ethyl-N-nitrosourea | C3H7N3O2 | CID 12967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. ncifrederick.cancer.gov [ncifrederick.cancer.gov]

- 12. ehs.wisc.edu [ehs.wisc.edu]

- 13. Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ENU Mutagenesis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 15. LCSS: DIETHYLNITROSAMINE (AND RELATED NITROSAMINES) [web.stanford.edu]

- 16. Safe disposal of carcinogenic nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Carcinogenicity | UKAAT [ukaat.org.uk]

- 18. Genome-wide chemical mutagenesis screens allow unbiased saturation of the cancer genome and identification of drug resistance mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. opentrons.com [opentrons.com]

- 20. info.gbiosciences.com [info.gbiosciences.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. MTT assay protocol | Abcam [abcam.com]

- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. Evaluation of DNA damage using single-cell gel electrophoresis (Comet Assay) - PMC [pmc.ncbi.nlm.nih.gov]

- 25. b.aun.edu.eg [b.aun.edu.eg]

- 26. Comet Assay DNA Damage Analysis at Single Cell Level- Oxford Instruments [andor.oxinst.com]

- 27. assaygenie.com [assaygenie.com]

- 28. criver.com [criver.com]

- 29. academic.oup.com [academic.oup.com]

- 30. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. mdpi.com [mdpi.com]

N',N'-Dimethyl-N-ethyl-N-nitrosourea dosage for rodent studies

Application Note: Dosage and Administration of N',N'-Dimethyl-N-ethyl-N-nitrosourea (DMENU) in Rodent Studies

Executive Summary & Critical Distinction

CRITICAL WARNING: This guide specifically addresses N',N'-Dimethyl-N-ethyl-N-nitrosourea (also known as 1-ethyl-3,3-dimethyl-1-nitrosourea or DMENU ).

-

Do NOT confuse this compound with standard N-ethyl-N-nitrosourea (ENU).

-

ENU (N-ethyl-N-nitrosourea): A direct-acting alkylating agent, highly unstable at physiological pH, used widely for germline mutagenesis (standard dose ~85-100 mg/kg fractionated or 250 mg/kg single).

-

DMENU (N',N'-Dimethyl-N-ethyl-N-nitrosourea): A structurally distinct analogue with high hydrolytic stability but unexpected carcinogenicity and genotoxicity in rodents. It requires metabolic activation (unlike ENU) to exert its mutagenic effects.

Researchers utilizing DMENU are typically investigating specific structure-activity relationships (SAR), metabolic activation pathways of nitrosoureas, or comparative carcinogenesis, rather than performing standard forward genetics screens.

Chemical Profile & Mechanism of Action

Understanding the stability of DMENU is the prerequisite for accurate dosing. Unlike ENU, which degrades rapidly in aqueous solution (half-life ~20 mins at pH 7), DMENU is stable in neutral aqueous solution.

| Feature | ENU (Standard) | DMENU (Target Compound) |

| IUPAC Name | 1-ethyl-1-nitrosourea | 1-ethyl-3,3-dimethyl-1-nitrosourea |

| Structure | Et-N(NO)-CO-NH₂ | Et-N(NO)-CO-N(Me)₂ |

| Hydrolytic Stability | Unstable (Rapid decomposition) | Highly Stable (Resists hydrolysis) |

| Mechanism | Direct alkylation (SN1) | Metabolic activation (likely oxidative dealkylation) |

| Primary Target | Germline & Somatic cells | Somatic cells (Bone Marrow, Lymphatic) |

Mechanistic Pathway Diagram

Figure 1: Comparative activation pathway. DMENU requires metabolic processing to generate the reactive species that ENU generates spontaneously.

Dosage Guidelines

The dosage of DMENU depends entirely on the experimental endpoint: Acute Genotoxicity (e.g., Micronucleus Assay) or Chronic Carcinogenicity .

A. Acute Genotoxicity (Micronucleus Assay)

-

Model: Male C57BL/6J or similar inbred mice (8-10 weeks old).

-

Route: Single Oral Gavage (PO).

-

Vehicle: Corn Oil or Water (Due to stability, water is viable, but oil is often preferred for consistency with other nitrosoureas).

-

Dose Range (Single Administration):

| Dose Level | Dosage (mg/kg bw) | Purpose | Expected Outcome (24h) |

| Low | 14.1 mg/kg | Threshold Detection | Minimal micronucleus induction. |

| Medium | 70.4 mg/kg | Linear Response | Significant increase in micronucleated polychromatic erythrocytes (MN-PCE). |

| High | 141 mg/kg | Strong Response | High frequency of MN-PCE; typically sub-lethal. |

| Maximum | 700 mg/kg | Limit Test | Maximum Tolerated Dose (MTD) for acute studies. Significant toxicity may occur. |

-

Reference: Tinwell et al. (1996) demonstrated a linear dose-response in bone marrow micronucleus formation across this range.

B. Chronic Carcinogenicity Studies

-

Model: F344 Rats or similar.

-

Route: Oral Gavage or Drinking Water (Chronic).

-

Dose Strategy: Chronic low-dose exposure to mimic environmental accumulation or assess tumor latency.

-

Recommended Dosage:

-

Weekly Dose: ~20–40 µmol per rat per week.

-

Calculation:

-

MW of DMENU ≈ 145.16 g/mol .

-

40 µmol ≈ 5.8 mg per rat.

-

For a 250g rat, this equates to ~23 mg/kg/week .

-

-

Duration: 30 weeks (Total cumulative dose ~1.2 mmol per rat).

-

-

Target Organs: Lymphatic system, lungs, nervous system (distinct from ENU's neuro-preference in neonates).

Detailed Experimental Protocols

Protocol A: Preparation of DMENU Solution (Oral Gavage)

Reagents:

-

N',N'-Dimethyl-N-ethyl-N-nitrosourea (Solid, stored at -20°C).

-

Sterile Corn Oil (preferred vehicle for gavage to minimize hydrolysis in stomach acid, though DMENU is relatively acid-stable compared to ENU).

-

Safety: Full PPE (Double nitrile gloves, gown, respirator/fume hood).

Procedure:

-

Weighing: Calculate the total mass required based on the highest dose group (e.g., for 700 mg/kg in 25g mice = 17.5 mg per mouse).

-

Dissolution:

-

Add the required volume of corn oil to the solid DMENU.

-

Note: Unlike ENU, which requires an acidic phosphate buffer (pH 6.0) to stabilize before injection, DMENU is stable. However, using corn oil avoids any pH-related degradation issues in the stomach.

-

Vortex vigorously for 2-3 minutes until fully dissolved.

-

Optional: If using aqueous buffer, use Phosphate Buffered Saline (PBS) pH 7.0. Use within 2 hours.

-

-

Concentration Check: Ensure the administration volume does not exceed 10 mL/kg (e.g., 0.25 mL for a 25g mouse).

-

Example: To deliver 140 mg/kg in 0.2 mL to a 20g mouse (dose = 2.8 mg), the concentration must be 14 mg/mL .

-

Protocol B: Administration & Sampling (Micronucleus Assay)

Figure 2: Workflow for Acute Genotoxicity Assessment of DMENU.

-

Dosing: Administer the calculated volume via oral gavage using a stainless steel feeding needle (20G or 22G).

-

Observation: Monitor animals for signs of acute toxicity (piloerection, lethargy) for the first 4 hours.

-

Sampling (24h or 48h): Euthanize animals via CO₂ asphyxiation.

-

Extraction: Dissect femurs, cut epiphyses, and flush marrow with Fetal Bovine Serum (FBS).

-

Analysis: Prepare smears, stain, and count Micronucleated Polychromatic Erythrocytes (MN-PCE).

Safety & Handling (E-E-A-T)

Hazard Classification: DMENU is a potent carcinogen and mutagen . It must be handled with the same rigor as ENU.

-

Decontamination: All glassware and surfaces must be decontaminated using a solution of 5% Sodium Hydroxide (NaOH) or a specific nitrosourea deactivation solution.

-

Note: Because DMENU is hydrolytically stable, simple water rinsing is ineffective . You must use strong alkali to force degradation.

-

-

Waste Disposal: Incineration is the only acceptable disposal method for solid waste and animal carcasses treated with DMENU.

References

-

Tinwell, H., & Ashby, J. (1996). Unexpected genetic toxicity to rodents of the N',N'-dimethyl analogues of ENU and MNU. Mutagenesis, 11(5), 509–515.

- Key Data: Establishes the micronucleus dose-response range (14.1–700 mg/kg) in mice.

- Lijinsky, W. (1992). Chemistry and Biology of N-Nitroso Compounds. Cambridge University Press.

-

Lijinsky, W., et al. (1983). Carcinogenesis in rats by nitrosodialkylureas containing methyl and ethyl groups given by gavage and in drinking water. Cancer Research, 43(11), 5209-5215.

- Key Data: Comparative carcinogenicity of nitrosoureas; establishes chronic dosing protocols.

-

Piegorsch, W. W., & Bailer, A. J. (2005). Analyzing Environmental Data. Wiley.[1]

- Key Data: Statistical analysis of the Tinwell DMENU dose-response d

Sources

Application Note: Preparation and Handling of N',N'-Dimethyl-N-ethyl-N-nitrosourea Stock Solutions

Executive Summary & Chemical Identity

N',N'-Dimethyl-N-ethyl-N-nitrosourea (often abbreviated as DMENU or specific isomeric variants of dimethyl-ENU) is a potent alkylating agent structurally related to N-ethyl-N-nitrosourea (ENU).[1] Unlike standard ENU, this derivative possesses two methyl groups on the carbamoyl nitrogen, increasing its lipophilicity while retaining the ethylating capability of the

This protocol details the preparation of high-integrity stock solutions in anhydrous DMSO.[1] Correct preparation is critical because, like all nitrosoureas, this compound is hydrolytically unstable (especially at alkaline pH) and photosensitive . Improper handling leads to rapid loss of titer and variable experimental data.

Chemical Profile

| Property | Detail |

| Systematic Name | 1-Ethyl-3,3-dimethyl-1-nitrosourea |

| CAS Number | 50285-71-7 |

| Formula | |

| Molecular Weight | 145.16 g/mol |

| Mechanism | Ethylating agent ( |

| Solubility | Soluble in DMSO, Ethanol, Acetone.[1][2] Sparingly soluble in water. |

| Instability | Hydrolyzes in water ( |

Safety Directive: The "Zero Compromise" Protocol

WARNING: This compound is a probable carcinogen and mutagen.[3] It functions by transferring an ethyl group to DNA bases (e.g.,

Engineering Controls

-

Primary Barrier: Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood.

-

Surface Protection: Absorbent bench liners (plastic-backed) must cover the work area.[1]

-

Inactivation Hazard: Do NOT use strong alkali (NaOH) for initial surface decontamination. Strong bases trigger the release of Diazoethane , a toxic, explosive, and highly reactive gas.[3]

Personal Protective Equipment (PPE)[1]

-

Gloves: Double-gloving is mandatory.[1] Nitrile (outer) over Latex (inner) or specific chemical-resistant laminates (Silver Shield) are recommended for stock handling.[1]

-

Eye Protection: Chemical splash goggles.

-

Respiratory: If handling powder outside a hood (never recommended), a full-face respirator with organic vapor cartridges is required.[1]

Protocol: Stock Solution Preparation

Target Solvent: Anhydrous Dimethyl Sulfoxide (DMSO). Target Concentration: 100 mM (Standard Stock).

Reagents & Equipment[4][5][6][7]

-

N',N'-Dimethyl-N-ethyl-N-nitrosourea (solid, stored at -20°C).[1]

-

DMSO (Anhydrous,

99.9%, stored over molecular sieves). -

Amber glass vials (borosilicate) with PTFE-lined caps.[1]

-

Analytical balance inside a containment enclosure.

Step-by-Step Methodology

Step 1: Environment Preparation[1]

-

Pre-chill the DMSO to 4°C (optional, but reduces thermal degradation during dissolution).

-

Dim the lights in the lab or cover the hood sash with amber film. Nitrosoureas are light-sensitive. [1][3][4]

Step 2: Weighing & Calculation

Calculate the mass required for a 100 mM solution.

Step 3: Solubilization (The "Vortex-Free" Method)

Rationale: Vigorous vortexing generates heat and aerosols.

-

Transfer the weighed powder into the amber glass vial.

-

Add the calculated volume of Anhydrous DMSO.

-

Do not vortex. Instead, seal the cap tightly and invert the tube gently (rocking motion) for 2-3 minutes until fully dissolved.

-

Inspect for clarity.[5] The solution should be clear and colorless to pale yellow.

Step 4: Aliquoting & Storage[1][6]

-

Immediately dispense into single-use aliquots (e.g., 50

L or 100 -

Flash Freeze: Place tubes in liquid nitrogen or dry ice/ethanol bath immediately.

-

Storage: Store at -80°C.

Experimental Application & Dilution Logic

When applying the stock to biological systems (cells or in vivo), you must manage the "Aqueous Transition." Nitrosoureas begin to hydrolyze the moment they touch water.

The pH Stability Window

-

pH > 7.0 (Alkaline/Neutral): Rapid hydrolysis. Half-life is minutes.[1][4]

-

pH 4.0 - 6.0 (Acidic): Most stable.[1]

-

Protocol: If performing serial dilutions, use 10 mM Citrate Buffer (pH 6.0) rather than PBS. Only add to the final culture medium (pH 7.4) at the exact moment of exposure.

Graphviz Workflow: Preparation & Application

Figure 1: Workflow for the preparation and stable application of N',N'-Dimethyl-N-ethyl-N-nitrosourea. Note the specific use of Citrate buffer for intermediate dilutions.

Decontamination & Waste Management

Crucial Distinction: There is a difference between cleaning a spill and destroying bulk waste.

Surface Spills (Small Scale)

-

Absorb: Cover liquid with absorbent pads.

-

Neutralize: Apply 5% Acetic Acid to the area.

-

Why? Acid stabilizes the nitrosourea, preventing the rapid release of diazoalkanes, allowing you to wipe it up safely for solid waste disposal.

-

-

Clean: Wash the area with soap and water after the hazardous material is removed.

Bulk Waste Destruction (Professional Disposal Recommended)

If you must chemically inactivate the stock solution before disposal, follow the Sulfamic Acid Method (avoids diazoalkane generation), NOT the NaOH method.

-

Reaction:

[1] -

Procedure: Add stock dropwise to a solution of 1M Sulfamic Acid in a fume hood. Let stand for 24 hours.

Graphviz Logic: Safety & Decomposition

Figure 2: Decision logic for decontamination.[1] Strong bases must be avoided to prevent the generation of hazardous diazoalkanes.

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Precipitation upon thawing | DMSO absorbed moisture (Hygroscopic).[1] | Discard. Use fresh anhydrous DMSO from a sealed septum bottle. |

| Yellow color deepens | Photodecomposition or thermal degradation. | Check storage temp (-80°C). Ensure amber vials were used. |

| Low biological activity | Hydrolysis during dilution. | Switch dilution buffer to Citrate (pH 6.0). Minimize time in aqueous media (<15 min). |

| Unexpected toxicity | Residual solvent effect. | Ensure final DMSO concentration in culture is <0.5% (v/v).[6] Run a DMSO-only control. |

References

-

National Institute of Standards and Technology (NIST). Urea, N-ethyl-N',N'-dimethyl-N-nitroso- (CAS 50285-71-7).[1] NIST Chemistry WebBook. [1]

-

Lunn, G., & Sansone, E. B. (1988).[7] Decontamination and Disposal of Nitrosoureas and Related N-nitroso Compounds.[1][7][8] Cancer Research.[7]

-

New Jersey Department of Health. (2009). Hazardous Substance Fact Sheet: N-Nitroso-N-Ethylurea.[1][3][9] (Used for class-specific safety data on ethylating nitrosoureas).[1]

-

World Health Organization (IARC). N-Nitroso Compounds.[1][4] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans.[4]

Sources

- 1. CAS 759-73-9: N-Ethyl-N-nitrosourea | CymitQuimica [cymitquimica.com]

- 2. Urea, N-ethyl-N',N'-dimethyl-N-nitroso- (CAS 50285-71-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. nj.gov [nj.gov]

- 4. N-Ethyl-N-nitrosourea | C3H7N3O2 | CID 12967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Best practice to decontaminate work area of Nitrosamines - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]

- 6. medchemexpress.cn [medchemexpress.cn]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Decontamination and disposal of nitrosoureas and related N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. n-Nitroso-n-Ethylurea - OEHHA [oehha.ca.gov]

Application Note: N',N'-Dimethyl-N-ethyl-N-nitrosourea (DMENU) in Mechanistic Carcinogenesis

This Application Note and Protocol guide details the use of N',N'-Dimethyl-N-ethyl-N-nitrosourea (DMENU) , a specialized alkylating agent used in mechanistic cancer research.[1]

Executive Summary & Scientific Rationale

The "Pure Alkylation" Probe

While N-ethyl-N-nitrosourea (ENU) is the gold standard for inducing random point mutations and neural tumors, its chemical decomposition produces two distinct reactive species:[1]

-

Ethyl Diazonium Ion: Alkylates DNA (mutagenic/carcinogenic).

-

Isocyanic Acid (Cyanate): Carbamoylates proteins (toxic/cytotoxic).

N',N'-Dimethyl-N-ethyl-N-nitrosourea (DMENU) is a structural analogue designed to decouple these effects.[1] By substituting the N' position with two methyl groups, DMENU prevents the formation of isocyanic acid upon decomposition. Consequently, DMENU acts as a pure ethylating agent , allowing researchers to attribute observed phenotypes strictly to DNA alkylation without the confounding variable of protein carbamoylation.

Key Applications

-

Mechanistic Carcinogenesis: Distinguishing the role of DNA adducts (e.g.,

-ethylguanine) from protein damage in tumor initiation.[1] -

Organotropism Studies: Due to its enhanced chemical stability and lipophilicity compared to ENU, DMENU exhibits altered pharmacokinetics, often shifting tumor induction profiles in rat models (e.g., specific neuro-oncology targets).

-

Comparative Mutagenesis: Assessing the impact of "suicide inactivation" of repair enzymes (

-MGMT) in the absence of systemic protein toxicity.[1]

Chemical Mechanism & Stability[1]

The following diagram illustrates the divergent decomposition pathways of ENU versus DMENU, highlighting the absence of carbamoylating species in the DMENU pathway.

Figure 1: Comparative decomposition. Note that DMENU yields stable tetramethylurea rather than reactive isocyanates.[1]

Experimental Protocol: Tumor Induction in Rodents

Safety Warning: DMENU is a potent carcinogen. All procedures must be performed in a Class II Biosafety Cabinet (BSC). Double gloving (Nitrile) and gowning are mandatory.

Preparation of Injection Solution

Unlike ENU, which requires acidic pH to maintain stability, DMENU is significantly more stable in neutral solution. However, its increased lipophilicity requires a co-solvent.

| Component | Concentration | Function |

| DMENU Stock | 100 mg/mL | Dissolved in 100% Ethanol or DMSO (anhydrous).[1] |

| Vehicle | 0.9% Saline | Carrier for injection.[1] |

| Final pH | 7.0 - 7.4 | Physiological pH (DMENU is stable here).[1] |

Step-by-Step Formulation:

-

Weigh DMENU powder in a pre-tared vial inside the BSC.

-

Dissolve completely in DMSO or Ethanol to create a high-concentration stock (e.g., 100 mg/mL). Vortex until clear.

-

Just prior to injection (<15 mins), dilute the stock 1:10 or 1:20 with sterile 0.9% Saline or Phosphate Buffered Saline (PBS) .

-

Note: A slight precipitate may form if diluted too rapidly; add saline dropwise while vortexing.[1]

-

-

Filter sterilize (0.22 µm PTFE filter) if required for long-term survival studies, though the solvent is usually self-sterilizing.[1]

Administration (Rat Model)

Target: CD-1 or Sprague-Dawley Rats (6-8 weeks old).[1]

-

Dosage: Calculate dose based on body weight.

-

Restraint: Secure the animal using a decapicone or towel restraint.

-

Injection: Administer Intraperitoneally (IP) into the lower right quadrant to avoid the cecum.

-

Post-Injection: Monitor for acute distress (rare with DMENU compared to ENU). Return to cage with "Chemical Hazard" labeling.

Monitoring & Endpoints

Tumor latency for DMENU is typically longer than ENU due to slower hydrolysis rates.

-

Latency Period: 20 - 40 weeks post-injection.[1]

-

Primary Targets:

-

Neurogenic Tumors: Gliomas, Schwannomas (Peripheral Nervous System).

-

Lymphatic: T-cell Lymphomas (thymic).[1]

-

-

Termination Criteria: >20% weight loss, palpable mass >2cm, or neurological signs (head tilt, circling).

Analytical Verification: DNA Adduct Quantification

To validate the "pure alkylation" mechanism, researchers should quantify

Method: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[1]

Workflow:

-

Tissue Harvest: Flash freeze brain/liver/thymus in liquid nitrogen.[1]

-

DNA Extraction: Phenol-chloroform extraction (avoid heating >37°C to prevent depurination of unstable adducts).[1]

-

Hydrolysis: Acid hydrolysis (0.1 N HCl, 70°C, 30 min) to release purines.

-

Quantification:

-

Measure

-EtG against an isotopically labeled internal standard ( -

Expected Result: High levels of

-EtG comparable to ENU treated controls, but no carbamoylated proteins (e.g., carbamoylated hemoglobin N-terminal valine).

-

Waste Disposal & Deactivation

DMENU residues must be chemically inactivated before disposal.

-

Deactivation Solution: 1N NaOH + 5% Sodium Thiosulfate.

-

Procedure: Soak all tips, vials, and syringes in deactivation solution for 24 hours .

-

Mechanism: Base-catalyzed hydrolysis rapidly degrades the nitrosourea moiety into non-carcinogenic amines and nitrogen gas.[1]

References

-

Lijinsky, W. (1989). Chemistry and Biology of N-Nitroso Compounds. Cambridge University Press.[1] (Foundational text on nitrosourea structure-activity relationships).

-

Singer, S. S. (1982).[2][3] Thermolysis of trialkylnitrosoureas: Formation of an unusual product. Journal of Organic Chemistry, 47(18). Link

-

Lijinsky, W., et al. (1986). Unexpected genetic toxicity to rodents of the N',N'-dimethyl analogues of ENU and MNU.[4] Environmental and Molecular Mutagenesis. Link

-

Shibuya, T., & Morimoto, K. (1993). Review of the genotoxicity of N-ethyl-N-nitrosourea. Mutation Research/Reviews in Genetic Toxicology. Link

-

BenchChem. (2023). Application Notes and Protocols for Intraperitoneal Injection of ENU. Link (Adapted for DMENU solubility parameters).

Sources

- 1. DETHERM - Thermophysical Properties & Phase Equilibrium Data of Pure Substances & Mixtures [i-systems.dechema.de]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Unexpected genetic toxicity to rodents of the N',N'-dimethyl analogues of MNU and ENU - PubMed [pubmed.ncbi.nlm.nih.gov]

N',N'-Dimethyl-N-ethyl-N-nitrosourea as an alkylating agent in experiments

Application Note: Mechanistic Profiling of DNA Alkylation using N',N'-Dimethyl-N-ethyl-N-nitrosourea (DMENU)

Executive Summary & Scientific Rationale

N',N'-Dimethyl-N-ethyl-N-nitrosourea (DMENU), also referred to as 1-ethyl-3,3-dimethyl-1-nitrosourea, represents a critical mechanistic probe in the study of chemical carcinogenesis and mutagenesis.[1] While N-ethyl-N-nitrosourea (ENU) is the gold standard for inducing point mutations in forward genetics, its biological activity is confounded by a dual mechanism: it alkylates DNA (mutagenicity) and carbamoylates proteins (cytotoxicity).[1]

The DMENU Advantage: DMENU is structurally distinct because the N-3 position is fully methylated ($ -N(CH_3)_2 $).[1] Unlike ENU, DMENU cannot form isocyanic acid upon decomposition.[1] Consequently, DMENU acts as a "clean" ethylating agent, allowing researchers to decouple the effects of DNA ethylation from protein carbamoylation.[1] This guide details the application of DMENU for isolating alkylation-driven mutagenesis pathways in rodent models and cellular assays.[1]

Mechanism of Action: The "Clean" Alkylator[1]

To understand the experimental utility of DMENU, one must contrast its decomposition pathway with that of ENU.[1]

-

ENU Decomposition: Occurs via proton transfer, releasing Isocyanic Acid (which attacks lysine residues on proteins, causing toxicity) and the ethyldiazonium ion (which alkylates DNA).[1]

-

DMENU Decomposition: Lacking a proton on the N-3 nitrogen, DMENU cannot form isocyanate.[1] It decomposes via hydrolysis to release Dimethylamine , $ CO_2 $, and the ethyldiazonium ion.[1]

This difference implies that toxicity observed in DMENU experiments is almost exclusively DNA-damage dependent, whereas ENU toxicity is a hybrid of DNA and protein damage.[1]

Pathway Visualization: Differential Decomposition

Figure 1: Comparative decomposition pathways.[1] Note that DMENU bypasses the protein carbamoylation pathway common to mono-alkyl nitrosoureas.[1]

Comparative Properties: ENU vs. DMENU

| Feature | N-ethyl-N-nitrosourea (ENU) | N',N'-Dimethyl-N-ethyl-N-nitrosourea (DMENU) |

| CAS Number | 759-73-9 | 50285-71-7 |

| Primary Mechanism | Ethylation + Carbamoylation | Ethylation Only |

| Leaving Group | Isocyanic Acid | Dimethylamine |

| Solubility | Water (moderate), DMSO (high) | DMSO (high), Lipids (high) |

| Stability | pH < 6.0 (Stable); pH > 7.0 (Rapid) | More stable at neutral pH than ENU |

| Primary Use | High-efficiency mutagenesis | Mechanistic studies; Tumorigenesis without protein damage |

| Toxicity Source | DNA + Protein damage | Primarily DNA damage |

Experimental Protocol: In Vivo Mutagenesis

Safety Warning: DMENU is a potent carcinogen and mutagen.[1][2] All procedures must be performed in a Class II Biological Safety Cabinet (BSC).[1] Double gloving (Nitrile) and specific deactivation protocols are mandatory.[1]

A. Preparation of DMENU Stock Solution

DMENU is lipophilic and sensitive to hydrolysis.[1] Preparation must occur immediately before use.[1]

-

Weighing: Weigh the required amount of DMENU in a pre-tared vial inside a fume hood.

-

Solvent Choice:

-

Dissolution:

B. Administration (Murine Model)

This protocol is adapted for studying tumorigenesis or specific locus mutations.[1]

-

Dose Determination:

-

Injection:

-

Post-Injection Monitoring:

C. Deactivation of Waste

Do not dispose of DMENU down the drain.

-

Prepare a solution of 1M NaOH or 10% Sodium Thiosulfate .[1]

-

Soak all tips, vials, and syringes in this solution for 24 hours.

-

Verify pH > 12 to ensure rapid hydrolysis of the nitrosourea moiety.[1]

Data Analysis: Interpreting DMENU Mutagenesis

When analyzing results from DMENU experiments, use the following logic to validate the "pure alkylation" hypothesis:

-

Tumor Spectrum: Compare the tumor spectrum with ENU-treated controls. If DMENU induces a similar tumor rate but with lower systemic toxicity (weight loss, bone marrow aplasia), this confirms that the systemic toxicity in ENU controls was likely carbamoylation-driven.[1]

-

DNA Adduct Quantification:

References

-

National Institute of Standards and Technology (NIST). "Urea, N-ethyl-N',N'-dimethyl-N-nitroso- (CAS 50285-71-7)."[1] NIST Chemistry WebBook, SRD 69. [Link][1]

-

Lijinsky, W., et al. "Unexpected genetic toxicity to rodents of the N',N'-dimethyl analogues of N-nitroso-N-ethylurea and N-nitroso-N-methylurea."[1] Environmental and Molecular Mutagenesis, vol. 27, no.[1][3] 3, 1996.[1] [Link]

-

Singer, S. S. "Thermolysis of trialkylnitrosoureas: Formation of an unusual product."[1][4] The Journal of Organic Chemistry, vol. 47, no.[1] 19, 1982.[1] [Link]

-

PubChem. "N-Ethyl-N-nitrosourea (ENU) Compound Summary."[1] National Library of Medicine. [Link][1]

Sources

Application Note: High-Performance Liquid Chromatography Analysis of N',N'-Dimethyl-N-ethyl-N-nitrosourea

Introduction & Scope

N',N'-Dimethyl-N-ethyl-N-nitrosourea (referred to herein as DMENU ) is a potent alkylating agent belonging to the N-nitroso urea class. Structurally characterized by an ethyl-nitroso group on one nitrogen and a dimethyl substitution on the other (

Due to its capacity to alkylate DNA, DMENU is classified as a mutagenic impurity (Cohort of Concern) under ICH M7 guidelines. Its analysis presents two distinct challenges:

-

Thermal and Hydrolytic Instability: Nitrosoureas degrade rapidly in aqueous alkaline environments and are photosensitive.

-

Trace Sensitivity Requirements: As a genotoxic impurity, quantitation limits (LOQ) often must reach the ng/mL (ppb) range.

This application note details a robust HPLC-UV/DAD protocol for process monitoring and a high-sensitivity LC-MS/MS method for trace impurity quantification.

Chemical Structure & Properties

-

IUPAC Name: 1-ethyl-3,3-dimethyl-1-nitrosourea

-

Molecular Formula:

-

Key Chromophore: N-nitroso group (

) -

Solubility: Soluble in Acetonitrile, DMSO, Methanol; sparingly soluble in water (with degradation).

Safety & Handling (CRITICAL)

DANGER: DMENU is a probable human carcinogen and a direct-acting mutagen.

-

Containment: All weighing and sample preparation must occur inside a certified chemical fume hood or a glovebox.

-

Deactivation: Spills should be neutralized immediately with a solution of 1M NaOH and Sodium Thiosulfate (to destroy the N-nitroso functionality), though this reaction is exothermic.

-

PPE: Double nitrile gloves, safety goggles, and lab coat are mandatory.

Method Development Strategies

Stability-Indicating Considerations

Nitrosoureas are prone to hydrolysis, yielding the parent urea (1,1-dimethyl-3-ethylurea) and reactive diazonium species.

-

pH Control: DMENU is most stable in slightly acidic conditions (pH 3.0–5.0). Avoid phosphate buffers > pH 7.0.

-

Temperature: The autosampler must be maintained at 4°C. Column temperature should not exceed 25°C to prevent on-column degradation.

-

Solvent Choice: Stock solutions should be prepared in pure Acetonitrile (ACN) or DMSO. Dilution with water should occur immediately prior to injection.

Workflow Visualization

Figure 1: Analytical workflow emphasizing rapid, cold handling to minimize degradation.

Protocol A: HPLC-UV (Process Monitoring)

This method is suitable for assaying DMENU purity or monitoring its synthesis.

Chromatographic Conditions

| Parameter | Condition |

| Instrument | Agilent 1260 Infinity II or Waters Alliance e2695 |

| Column | Agilent Zorbax SB-C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent |

| Column Temp | 25°C (Do not heat) |

| Mobile Phase A | 0.1% Formic Acid in Water (Milli-Q) |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | DAD/UV at 235 nm (Reference: 360 nm) |

| Autosampler Temp | 4°C (Mandatory) |

Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 2.0 | 95 | 5 |

| 12.0 | 40 | 60 |

| 15.0 | 10 | 90 |

| 17.0 | 10 | 90 |

| 17.1 | 95 | 5 |

| 22.0 | 95 | 5 |

Sample Preparation[1]

-

Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of DMENU into a 10 mL volumetric flask. Dissolve in 100% cold Acetonitrile.

-

Working Standard (50 µg/mL): Dilute 500 µL of Stock Solution into 9.5 mL of Water:ACN (50:50). Note: Prepare fresh daily.

Protocol B: LC-MS/MS (Trace Impurity Analysis)

This method is designed for quantifying DMENU as a genotoxic impurity in drug substances (API).

Mass Spectrometry Parameters

-

Ionization: ESI Positive Mode (Nitrosoureas can protonate, though [M+H]+ is often unstable; ammonium adducts [M+NH4]+ are common if ammonium formate is used).

-

Source Temp: 300°C (Keep lower than standard to prevent thermal degradation).

-

MRM Transitions:

-

Precursor: 160.1 m/z (

) -

Quantifier Product: 72.1 m/z (Loss of nitroso and ethyl groups, dimethylamine fragment)

-

Qualifier Product: 46.0 m/z (

fragment)

-

LC Conditions (Modifications from Protocol A)

-

Column: Waters XSelect CSH C18 (100 mm × 2.1 mm, 2.5 µm)

-

Mobile Phase A: 5 mM Ammonium Formate + 0.05% Formic Acid in Water.

-

Flow Rate: 0.3 mL/min.

Degradation & Troubleshooting

Understanding the degradation pathway is essential for identifying "ghost peaks" in the chromatogram.

Figure 2: Primary degradation pathway. The urea degradant is usually more polar and elutes earlier than DMENU.

Troubleshooting Table

| Observation | Probable Cause | Corrective Action |

| Peak Splitting | Solvent mismatch | Ensure sample diluent matches initial mobile phase (95% aqueous) if injecting large volumes. |

| Area Decrease over Sequence | Sample degradation | Verify autosampler is at 4°C. Re-prepare samples in higher % organic solvent if possible. |